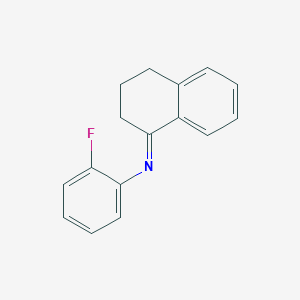
Benzenamine, N-(3,4-dihydro-1(2H)-naphthalenylidene)-2-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is an organic compound that features a naphthalene ring system fused with a fluorinated aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline typically involves the condensation of 3,4-dihydronaphthalen-1(2H)-one with 2-fluoroaniline. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 3,4-Dihydronaphthalen-1(2H)-amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: Its interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism by which N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline exerts its effects involves binding to specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
類似化合物との比較
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one derivatives: These compounds share the naphthalene ring system and are often studied for similar applications.
Fluoroaniline derivatives: Compounds with fluorinated aniline moieties are also explored for their unique chemical and biological properties.
Uniqueness
N-(3,4-Dihydronaphthalen-1(2H)-ylidene)-2-fluoroaniline is unique due to the combination of the naphthalene ring system and the fluorinated aniline moiety, which imparts distinct electronic and steric properties. This combination can enhance its reactivity and specificity in various chemical and biological contexts.
特性
CAS番号 |
646502-86-5 |
|---|---|
分子式 |
C16H14FN |
分子量 |
239.29 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C16H14FN/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-4,6,8-10H,5,7,11H2 |
InChIキー |
ZWTQZWZWXPRIAT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=NC3=CC=CC=C3F)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


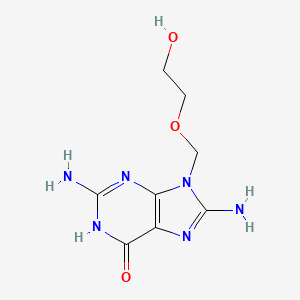
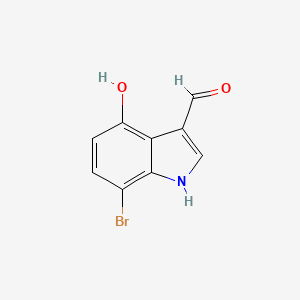


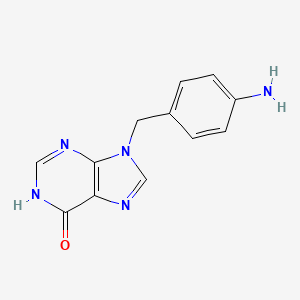
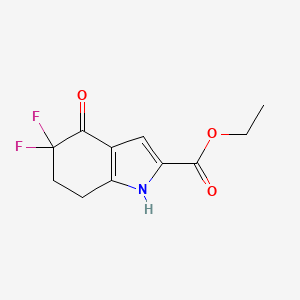
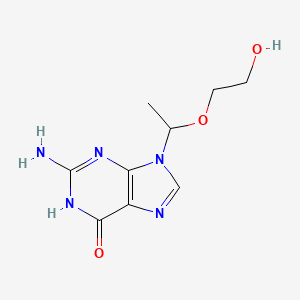
![5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine](/img/structure/B11868382.png)



![6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11868402.png)
![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

